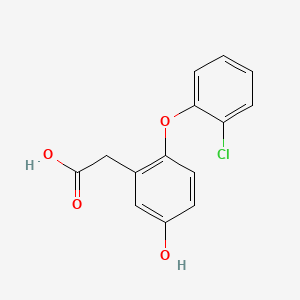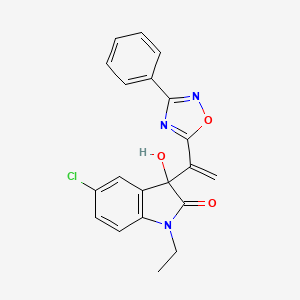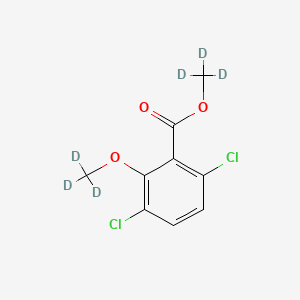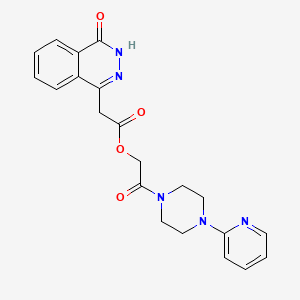![molecular formula C14H16ClN5O5 B12403646 [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12403646.png)
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an oxolan ring, an amino group, and a chloropurinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate typically involves the protection of ribose sugar followed by coupling with a purine derivative. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The final product is obtained through purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the same fundamental steps as laboratory synthesis but is optimized for higher yield and purity. The use of advanced purification methods such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloropurinyl moiety to a more reduced form.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.
Aplicaciones Científicas De Investigación
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of nucleoside analogs and other complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other high-value chemicals.
Mecanismo De Acción
The mechanism of action of [(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of nucleic acid synthesis and the inhibition of viral replication.
Comparación Con Compuestos Similares
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate is unique due to its specific structural features and reactivity. Similar compounds include:
- 2’,3’,5’-Tri-O-acetyl-2-amino-6-chloropurine riboside
- 2’,3’,5’-Tri-O-acetyl-6-chloroguanosine
- 2-Amino-6-chloro-9-(2’,3’,5’-tri-O-acetyl-β-D-ribofuranosyl)purine
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of acetyl and chloropurinyl groups in this compound contributes to its distinct properties and applications .
Propiedades
Fórmula molecular |
C14H16ClN5O5 |
|---|---|
Peso molecular |
369.76 g/mol |
Nombre IUPAC |
[(2R,5R)-3-acetyloxy-5-(2-amino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H16ClN5O5/c1-6(21)23-4-9-8(24-7(2)22)3-10(25-9)20-5-17-11-12(15)18-14(16)19-13(11)20/h5,8-10H,3-4H2,1-2H3,(H2,16,18,19)/t8?,9-,10-/m1/s1 |
Clave InChI |
KMAOKSXABOUEOX-VXRWAFEHSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(CC(O1)N2C=NC3=C2N=C(N=C3Cl)N)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2R,3S,5R)-2-[2-amino-6-(furan-2-ylmethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12403609.png)


![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)sulfanyl]benzoic acid](/img/structure/B12403619.png)
